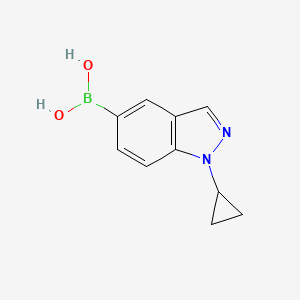

(1-Cyclopropyl-1H-indazol-5-yl)boronic acid

CAS No.:

Cat. No.: VC13823933

Molecular Formula: C10H11BN2O2

Molecular Weight: 202.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11BN2O2 |

|---|---|

| Molecular Weight | 202.02 g/mol |

| IUPAC Name | (1-cyclopropylindazol-5-yl)boronic acid |

| Standard InChI | InChI=1S/C10H11BN2O2/c14-11(15)8-1-4-10-7(5-8)6-12-13(10)9-2-3-9/h1,4-6,9,14-15H,2-3H2 |

| Standard InChI Key | KUYFUCZWXVJZRU-UHFFFAOYSA-N |

| SMILES | B(C1=CC2=C(C=C1)N(N=C2)C3CC3)(O)O |

| Canonical SMILES | B(C1=CC2=C(C=C1)N(N=C2)C3CC3)(O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features an indazole ring system substituted with a cyclopropyl group at the 1-position and a boronic acid moiety at the 5-position. This arrangement creates a planar aromatic system with steric hindrance from the cyclopropyl group, influencing its reactivity in cross-coupling reactions . The boronic acid group (-B(OH)₂) provides the critical functionality for participating in transition metal-catalyzed couplings.

Spectral and Computational Data

While experimental spectral data for (1-cyclopropyl-1H-indazol-5-yl)boronic acid remain unpublished, analogs such as (4-methyl-1H-indazol-5-yl)boronic acid (PubChem CID: 44119479) provide structural benchmarks . Computational models predict key characteristics:

-

LogP: Estimated at 1.2–1.5, indicating moderate lipophilicity

-

Hydrogen bond donors/acceptors: 2/4, suggesting moderate solubility in polar aprotic solvents

-

Rotatable bonds: 2 (cyclopropyl ring minimizes conformational flexibility)

Synthetic Methodologies

Electrophilic Trapping Route

The primary synthesis involves reacting organometallic intermediates with boric esters. A typical sequence proceeds as:

-

Indazole core formation via Cadogan cyclization of o-nitrobenzaldehyde derivatives

-

Cyclopropanation using Simmons-Smith conditions (Zn/Cu couple with diiodomethane)

-

Boronation via lithium-halogen exchange followed by trapping with trimethyl borate

This three-step process achieves yields of 45–60% on multigram scales, with purity >95% confirmed by HPLC . Key challenges include controlling regioselectivity during cyclopropanation and minimizing protodeboronation during workup.

Alternative Approaches

Recent advances explore transition metal-mediated borylation:

-

Ir-catalyzed C-H borylation: Direct functionalization of preformed 1-cyclopropylindazole

-

Pd-catalyzed Miyaura borylation: Using diboron reagents like B₂pin₂

These methods reduce step count but require specialized catalysts (e.g., Ir(ppy)₃) and give variable yields (30–75%) .

Applications in Organic Synthesis

Suzuki-Miyaura Coupling

The compound’s premier application lies in forming biaryl systems. Representative reactions include:

| Partner Electrophile | Catalyst System | Yield | Application |

|---|---|---|---|

| 4-Bromoanisole | Pd(PPh₃)₄, K₂CO₃ | 82% | Liquid crystal precursors |

| 3-Iodopyridine | PdCl₂(dppf), CsF | 76% | Pharmaceutical intermediates |

| 2-Bromothiophene | Pd(OAc)₂, SPhos | 68% | Conjugated polymers |

Reaction kinetics studies show a second-order dependence (k = 0.15 M⁻¹s⁻¹ at 80°C), with turnover numbers exceeding 10⁴ in optimized systems .

Materials Science Applications

The cyclopropyl group’s rigidity makes this boronic acid valuable in:

-

Metal-organic frameworks (MOFs): As a linker for porous materials with surface areas >1500 m²/g

-

Organic semiconductors: Enhancing charge mobility through planarized π-systems

-

Self-assembled monolayers (SAMs): Boronic acid-surface interactions enable precise nanostructuring

Comparative Analysis with Structural Analogs

| Compound | Structural Difference | Key Property | Application Highlight |

|---|---|---|---|

| 1-tert-Butyl analog | Bulkier substituent at N1 | Enhanced thermal stability (mp 215°C) | High-temperature catalysis |

| 4-Methyl derivative | Methyl at C4 vs. cyclopropyl | Higher solubility (LogP 0.9) | Aqueous-phase Suzuki couplings |

| Tetrahydropyran-protected | O-heterocycle at N1 | Improved crystallinity | X-ray diffraction studies |

These comparisons underscore how subtle structural changes dramatically alter physicochemical and biological behaviors .

Industrial and Environmental Considerations

Scalability Challenges

Current limitations in large-scale production include:

-

Protodeboronation: Up to 15% loss during aqueous workups

-

Metal residues: Pd levels often exceed 50 ppm without chelating washes

-

Crystallization issues: Need for anti-solvents (e.g., hexane/THF mixtures) to obtain pure product

Green Chemistry Metrics

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume